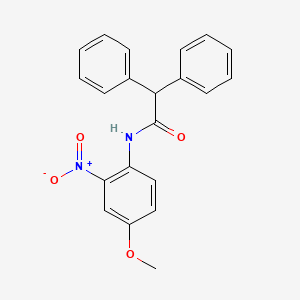![molecular formula C22H23NO5 B5301129 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one](/img/structure/B5301129.png)
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has attracted attention due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one typically involves multiple steps. One common method starts with the preparation of the chromone core, followed by the introduction of the methoxyphenyl and morpholinylmethyl groups. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the chromone ring, converting it to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can produce hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential in various assays, indicating its usefulness in studying cellular processes and interactions. It can be used as a probe to investigate enzyme activities and receptor binding.
Medicine
In medicine, 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is being explored for its potential therapeutic effects. It has shown promise in preclinical studies for its anti-inflammatory, antioxidant, and anticancer properties.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable component in the formulation of various products.
Wirkmechanismus
The mechanism of action of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of oxidative stress, modulation of inflammatory responses, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-hydroxy-5-methoxyisoflavones: These compounds share a similar chromone core but differ in their substitution patterns.
Phenoxy acetamide derivatives: These compounds have similar pharmacological activities but differ in their structural framework.
Coumarin derivatives: These compounds are structurally related and exhibit similar biological activities.
Uniqueness
What sets 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one apart is its unique combination of functional groups, which confer distinct reactivity and biological properties. Its morpholinylmethyl group, in particular, enhances its solubility and bioavailability, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-14-20(15-5-3-4-6-19(15)26-2)21(25)16-7-8-18(24)17(22(16)28-14)13-23-9-11-27-12-10-23/h3-8,24H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTNKITUPCOHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)-1H-indol-3-yl]prop-2-enenitrile](/img/structure/B5301048.png)

![3-methyl-7-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5301060.png)
![rel-(4aS,8aR)-6-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5301066.png)
![2-(3-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5301075.png)
![(5E)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5301090.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5301096.png)
amine hydrochloride](/img/structure/B5301101.png)
![2-[(3Z)-2-(4-bromophenyl)-3-[hydroxy-(4-nitrophenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]acetic acid](/img/structure/B5301112.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B5301113.png)
![7-(2,3-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5301120.png)
![2-[2-ethoxy-4-[(Z)-[2,4,6-trioxo-1-(2-phenylethyl)-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B5301121.png)
![3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5301126.png)
![(2S)-2-amino-3-(1H-imidazol-5-yl)-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B5301141.png)
